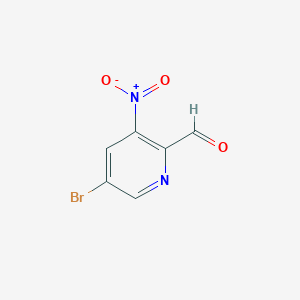

5-Bromo-3-nitropyridine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDQWSRCVIZQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725559 | |

| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086838-46-1 | |

| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-nitropyridine-2-carbaldehyde

Introduction

5-Bromo-3-nitropyridine-2-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique arrangement of a bromine atom, a nitro group, and an aldehyde on the pyridine core provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The electrophilic nature of the aldehyde, coupled with the potential for nucleophilic aromatic substitution and cross-coupling reactions at the bromine-bearing carbon, makes it a valuable intermediate for constructing novel pharmaceutical agents and chemical probes.

This guide provides a comprehensive overview of a robust and well-substantiated synthetic route to this compound. The presented methodology is designed to be both efficient and reproducible, with a focus on explaining the rationale behind key experimental choices to ensure both scientific integrity and practical success in the laboratory.

Recommended Synthetic Pathway: A Two-Step Approach

The most strategic approach to the synthesis of this compound involves a two-step process starting from the readily available 5-bromo-2-methyl-3-nitropyridine. This pathway is advantageous as it introduces the key functionalities in a controlled manner, culminating in a selective oxidation to yield the target aldehyde.

The overall synthetic workflow can be visualized as follows:

5-Bromo-3-nitropyridine-2-carbaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a key heterocyclic building block in modern organic synthesis. As a Senior Application Scientist, the following sections synthesize available data with practical insights to empower researchers in leveraging this compound's unique reactivity.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a polysubstituted pyridine derivative whose value lies in the strategic placement of its three distinct functional groups. The pyridine core is central to countless pharmaceutical agents and functional materials. The aldehyde at the 2-position serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The electron-withdrawing nitro and bromo groups at the 3- and 5-positions, respectively, significantly influence the reactivity of the aldehyde and the pyridine ring itself, making it a highly valuable intermediate for constructing complex molecular architectures.[1]

Section 1: Core Chemical Identity

A precise understanding of a compound's identity is the foundation of any successful research endeavor. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-3-nitropicolinaldehyde | [2] |

| CAS Number | 1086838-46-1 | [2] |

| Molecular Formula | C₆H₃BrN₂O₃ | [2][3] |

| Molecular Weight | 231.01 g/mol | [2] |

| SMILES | O=CC1=NC=C(Br)C=C1[O-] | [2] |

| PubChem CID | 57415869 | [3] |

Section 2: Physicochemical Properties

Direct experimental data for the target compound is limited. The following table consolidates available information and provides data from closely related structural analogs to offer predictive insights.

| Property | Value / Observation | Source & Context |

| Appearance | Solid | Inferred. The related carbonitrile is a yellow solid[4][5], and the non-nitrated 5-bromopyridine-2-carbaldehyde is a powder to crystal.[6] |

| Melting Point | No data available. | For comparison, 5-Bromo-3-nitropyridine-2-carbonitrile melts at 101-106 °C, while 5-Bromopyridine-2-carbaldehyde melts at 91-96 °C.[6][7] |

| Boiling Point | No data available. | The related 5-Bromopyridine-2-carbaldehyde has a boiling point of 70 °C at 26 mmHg.[6] |

| Solubility | No data available. | The structural analog 5-Bromopyridine-2-carbaldehyde is noted as being insoluble in water.[6] It is anticipated to be soluble in common organic solvents like DCM, EtOAc, and acetone. |

| Purity | Typically supplied at ≥97% | [2] |

Section 3: Spectroscopic Characterization Insights

While specific spectra for this compound are not publicly available, its structure allows for predictable spectroscopic signatures essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. A downfield singlet between δ 9.5-10.5 ppm would correspond to the aldehyde proton. Two doublets in the aromatic region (δ 8.0-9.5 ppm) would represent the two protons on the pyridine ring. The spectrum for the analogous 5-Bromo-3-nitropyridine-2-carboxylic acid provides a useful reference for the expected aromatic proton shifts.[8]

-

¹³C NMR: The spectrum would be characterized by a signal for the aldehyde carbonyl carbon around δ 190-200 ppm. Five additional signals in the aromatic region (δ 120-160 ppm) would correspond to the pyridine ring carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹ and characteristic stretches for the C-NO₂ group around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Section 4: Safety, Handling, and Storage

Although toxicological properties have not been thoroughly investigated, data from safety data sheets for structurally similar compounds dictate a cautious approach.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate protective equipment, including chemical safety goggles, impervious gloves, and a lab coat.[9][10] For operations that may generate dust, a NIOSH-approved respirator is recommended.[9]

-

Handling: Avoid dust formation and inhalation.[9][11] Prevent contact with skin and eyes.[11] Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[9][10]

-

Skin Contact: Immediately wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Section 5: Experimental Protocol - A Representative Synthetic Transformation

To illustrate the utility of related pyridine building blocks, the following protocol details the synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile, a compound structurally analogous to the target aldehyde. This cyanation reaction is a common transformation in medicinal chemistry.

Objective: To synthesize 5-Bromo-3-nitropyridine-2-carbonitrile from 2,5-dibromo-3-nitropyridine.

Methodology:

-

Reaction Setup: To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml) in a round-bottom flask equipped with a reflux condenser, add Copper(I) Cyanide (CuCN) (8.7 g, 97.55 mmol).

-

Scientist's Note: Propionitrile is chosen as a high-boiling polar aprotic solvent suitable for this type of nucleophilic aromatic substitution. CuCN is the cyanide source; the copper facilitates the displacement of the bromide, which is more reactive at the 2-position.

-

-

Heating: Heat the reaction mixture to 90°C and maintain for 17 hours.[5]

-

Scientist's Note: The elevated temperature is necessary to overcome the activation energy of the reaction. The 17-hour duration ensures the reaction proceeds to completion, which should be monitored by TLC or LC-MS if possible.

-

-

Workup - Cooling and Dilution: Allow the mixture to cool to room temperature. Dilute the dark mixture with Ethyl Acetate (EtOAc).

-

Scientist's Note: Cooling is a critical safety step before introducing volatile organic solvents. EtOAc is used to dissolve the organic product and prepare it for aqueous extraction.

-

-

Workup - Aqueous Wash: Transfer the mixture to a separatory funnel and wash twice with brine.[5]

-

Scientist's Note: The brine wash helps to remove residual water-soluble impurities and aids in breaking any emulsions that may form.

-

-

Drying and Concentration: Dry the separated organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[5]

-

Scientist's Note: Na₂SO₄ is a neutral drying agent used to remove trace amounts of water from the organic solution. Concentration via a rotary evaporator isolates the crude product.

-

-

Purification: Purify the resulting residue by silica gel column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 to 85:15) to obtain the pure 5-Bromo-3-nitropyridine-2-carbonitrile.[5]

-

Scientist's Note: Chromatography is essential to separate the desired product from unreacted starting material, copper salts, and other byproducts. The described solvent system provides the necessary polarity gradient to achieve good separation. The final product is reported as a yellow solid.[4][5]

-

Section 6: Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation described in the experimental protocol.

Caption: Synthetic route to a key carbonitrile intermediate.

References

-

Capot Chemical. (2025, October 21). MSDS of this compound. Link

-

Fisher Scientific. (2021, December 25). SAFETY DATA SHEET. Link

-

Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET. Link

-

PubChem. This compound | C6H3BrN2O3 | CID 57415869. Link

-

Jubilant Ingrevia. 5-bromo-2-nitropyridine. Link

-

Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 5-Bromopyridine-2-carboxaldehyde. Link

-

Sigma-Aldrich. 5-Bromo-3-nitropyridine-2-carbonitrile 95%. Link

-

Advanced ChemBlocks. This compound. Link

-

PubChem. 5-Bromo-2-nitrothiophene-3-carbaldehyde | C5H2BrNO3S | CID 53402947. Link

-

ChemicalBook. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis. Link

-

PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Link

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Link

-

ChemicalBook. 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID(954240-89-2) 1H NMR spectrum. Link

-

Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde 95%. Link

-

ChemicalBook. 5-Bromopyridine-2-carbaldehyde | 31181-90-5. Link

-

Sigma-Aldrich. 5-Bromo-2-hydroxy-3-nitropyridine 98%. Link

-

BOC Sciences. (2024). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.

-

ChemicalBook. 5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound 97% | CAS: 1086838-46-1 | AChemBlock [achemblock.com]

- 3. This compound | C6H3BrN2O3 | CID 57415869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9 [chemicalbook.com]

- 6. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 7. 5-ブロモ-2-ピリジンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID(954240-89-2) 1H NMR spectrum [chemicalbook.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-3-nitropyridine-2-carbaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 5-Bromo-3-nitropyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this molecule for synthesis, quality control, and further derivatization.

Introduction and Molecular Structure

This compound (C₆H₃BrN₂O₃, Molar Mass: 231.01 g/mol ) is a polysubstituted pyridine derivative.[1] The strategic placement of a bromine atom, a nitro group, and an aldehyde function on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the halogen's potential for cross-coupling reactions, offers multiple avenues for molecular elaboration.

Understanding the spectral signature of this molecule is paramount for confirming its identity and purity after synthesis. This guide will deconstruct the anticipated spectral data, providing both predicted values and the scientific rationale behind them.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the downfield region for the aldehyde proton. The electron-withdrawing effects of the nitro group at C3 and the aldehyde at C2 will significantly deshield the adjacent protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-aldehyde | 9.5 - 10.5 | Singlet (s) | N/A | Aldehyde protons are highly deshielded and typically appear in this region. Data from the analogous 5-bromopyridine-2-carbaldehyde shows the aldehyde proton at 10.03 ppm.[2] |

| H-4 | 8.8 - 9.2 | Doublet (d) | JH4-H6 ≈ 2-3 Hz | This proton is situated between two electron-withdrawing groups (bromo at C5 and nitro at C3), leading to significant deshielding. It will exhibit meta-coupling to H-6. |

| H-6 | 8.4 - 8.8 | Doublet (d) | JH6-H4 ≈ 2-3 Hz | This proton is adjacent to the ring nitrogen and will be deshielded. It will show meta-coupling to H-4. |

Predicted ¹³C NMR Spectrum

The broadband-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 185 - 195 | Carbonyl carbons of aldehydes are highly deshielded and appear significantly downfield.[3] |

| C-2 | 150 - 155 | This carbon is attached to the electronegative nitrogen and the aldehyde group, causing a downfield shift. |

| C-3 | 145 - 150 | The direct attachment of the nitro group causes significant deshielding of this carbon. |

| C-4 | 140 - 145 | This carbon is part of the aromatic system and is influenced by the adjacent nitro and bromo groups. |

| C-5 | 120 - 125 | The carbon bearing the bromine atom (C-Br) typically appears in this region, shifted downfield relative to an unsubstituted carbon but upfield compared to carbons attached to more electronegative atoms. |

| C-6 | 130 - 135 | This carbon is adjacent to the ring nitrogen, which causes a downfield shift. |

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the aldehyde, nitro, and pyridine ring functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Rationale & Notes |

| Aromatic C-H | 3000 - 3100 | Stretching | These bands are typical for C-H bonds on an aromatic ring and are generally of weak to medium intensity.[4] |

| Aldehyde C-H | 2800 - 2900 and 2700 - 2800 | Stretching | The presence of two weak bands in this region (Fermi doublet) is characteristic of an aldehyde C-H stretch. |

| Aldehyde C=O | 1700 - 1720 | Stretching | A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group. Conjugation with the pyridine ring may slightly lower this frequency. |

| Nitro (N-O) | 1520 - 1560 and 1340 - 1380 | Asymmetric & Symmetric Stretching | The nitro group gives rise to two strong, characteristic absorption bands. |

| Aromatic C=C/C=N | 1400 - 1600 | Ring Stretching | Multiple bands of variable intensity are expected in this region, corresponding to the vibrations of the pyridine ring. |

| C-Br | 500 - 600 | Stretching | A weak to medium absorption in the far-IR region is expected for the carbon-bromine bond. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio.

-

m/z for ⁷⁹Br isotope: 230

-

m/z for ⁸¹Br isotope: 232

-

-

Key Fragmentation Patterns:

-

[M-H]⁺ (m/z 229/231): Loss of the aldehyde hydrogen radical.

-

[M-NO₂]⁺ (m/z 184/186): Loss of a nitro group (46 Da), a common fragmentation pathway for nitroaromatic compounds.

-

[M-Br]⁺ (m/z 151): Loss of the bromine radical.

-

[M-CO]⁺ (m/z 202/204): Loss of carbon monoxide from the aldehyde group.

-

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced via direct infusion or through a coupled gas or liquid chromatography system.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectral data of this compound can be reliably predicted based on fundamental spectroscopic principles and comparison with structurally related molecules. The key identifying features are the characteristic downfield shifts of the aldehyde and aromatic protons in ¹H NMR, the six distinct signals in ¹³C NMR including the aldehyde carbonyl carbon, the strong C=O and N-O stretching bands in the IR spectrum, and the isotopic doublet of the molecular ion in the mass spectrum. This guide provides a comprehensive framework for scientists to confirm the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

-

Chemistry LibreTexts. (2020, May 30). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of Functional Groups in 5-Bromo-3-nitropyridine-2-carbaldehyde

Abstract

5-Bromo-3-nitropyridine-2-carbaldehyde is a versatile trifunctional building block of significant interest to researchers, scientists, and drug development professionals. The strategic arrangement of an aldehyde, a bromo group, and a nitro group on the pyridine core imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemoselectivity and synthetic utility of each functional group, offering field-proven insights and detailed experimental protocols for key transformations. We will delve into the nuances of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, selective nitro group reduction, and various transformations of the aldehyde moiety. This document is designed to serve as a comprehensive resource for leveraging the unique chemical properties of this compound in the synthesis of complex heterocyclic structures for pharmaceutical and materials science applications.

Introduction: A Multifaceted Synthetic Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. This compound presents a compelling case study in multifunctional heterocyclic chemistry. The interplay of its three distinct functional groups—an electrophilic aldehyde, a versatile bromo leaving group, and a strongly electron-withdrawing nitro group—opens a vast landscape of synthetic possibilities. The key to unlocking this potential lies in understanding the inherent reactivity of each group and the conditions required for selective transformations.

The nitro group at the 3-position profoundly influences the electronic nature of the pyridine ring. Its potent electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[1][2] This renders the bromo group at the 5-position highly susceptible to displacement by nucleophiles. The aldehyde at the 2-position, being adjacent to the ring nitrogen, exhibits typical carbonyl reactivity, participating in a range of condensation and olefination reactions.

This guide will systematically dissect the reactivity of each functional group, providing a logical framework for planning synthetic routes that harness the unique attributes of this powerful intermediate.

The Bromo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 5-position is arguably the most versatile handle for molecular elaboration. Its reactivity is twofold: it can act as a leaving group in nucleophilic aromatic substitution reactions and as a coupling partner in a variety of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the bromo group at the 5-position (para to the nitro group) for SNAr.[1] This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.[2] The stability of this complex is enhanced by the delocalization of the negative charge onto the nitro group, thus lowering the activation energy for the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aliphatic Amine

This protocol describes a general procedure for the reaction of a nitropyridine with an aliphatic amine.[3]

Materials:

-

This compound (1.0 equiv)

-

Aliphatic amine (e.g., piperidine, morpholine) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Add the aliphatic amine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group serves as an excellent handle for the formation of new carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions offer a powerful means to introduce aryl, heteroaryl, and alkynyl moieties at the 5-position of the pyridine ring.

The Suzuki-Miyaura reaction couples the bromo-pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 5-bromopyridine derivative.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7] This reaction is a highly efficient method for introducing alkynyl functionalities, which are valuable precursors for further transformations.

Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling of a bromopyrimidine.[8]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

-

Copper(I) iodide (CuI) (0.05-0.10 equiv)

-

Triethylamine (Et₃N) (2.0-3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add the anhydrous and degassed solvent (THF or DMF), followed by triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 3-16 hours, monitoring by TLC or LC-MS.

-

After completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Nitro Group: A Powerful Activator and a Precursor to the Amino Group

The nitro group at the 3-position is the key determinant of the molecule's electronic character. Its primary roles are as a potent activating group for SNAr and as a synthetic precursor to the corresponding amino group, which opens up a new set of synthetic possibilities.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group to an amine in the presence of other reducible functionalities like the aldehyde and the bromo group is a critical transformation. Catalytic hydrogenation is a common method, but care must be taken to avoid reduction of the aldehyde or hydrodebromination. Alternative methods using reducing agents like tin(II) chloride or iron in acidic media are often preferred for their chemoselectivity.[9]

Experimental Protocol: Selective Reduction of the Nitro Group with Tin(II) Chloride

This protocol is based on a general procedure for the selective reduction of aromatic nitro compounds in the presence of other reducible groups.

Materials:

-

This compound (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

-

Ethanol or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate for extraction

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

-

Add SnCl₂·2H₂O (4.0-5.0 equiv) to the solution.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude 3-amino-5-bromopyridine-2-carbaldehyde, which can be purified by column chromatography or recrystallization.

The Aldehyde Group: A Hub for Carbonyl Chemistry

The aldehyde at the 2-position provides a reactive site for a variety of classical carbonyl transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[10][11] The reaction of this compound with a phosphorus ylide allows for the introduction of a carbon-carbon double bond at the 2-position.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes a general procedure for a Wittig reaction.[12]

Materials:

-

This compound (1.0 equiv)

-

Phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) (1.1 equiv)

-

Base (e.g., sodium hydride, potassium tert-butoxide) (1.1 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate for extraction

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equiv) and the anhydrous solvent.

-

Cool the suspension to 0 °C and add the base portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to generate the ylide.

-

Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[13][14] This reaction is particularly useful for synthesizing α,β-unsaturated systems.

Experimental Protocol: Knoevenagel Condensation with an Active Methylene Compound

This protocol provides a general method for the Knoevenagel condensation.[15]

Materials:

-

This compound (1.0 equiv)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equiv)

-

Basic catalyst (e.g., piperidine, triethylamine) (catalytic amount)

-

Solvent (e.g., ethanol, toluene)

-

Cold ethanol for washing

Procedure:

-

Dissolve this compound (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in ethanol) for 1-6 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Visualization of Reaction Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways discussed in this guide.

Caption: Key reaction pathways of this compound.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. The strategic positioning of its three functional groups allows for a remarkable degree of chemoselectivity, enabling the targeted modification of the molecule at the aldehyde, bromo, or nitro positions. By carefully selecting reaction conditions, researchers can navigate the rich reactivity landscape of this compound to construct a diverse array of complex heterocyclic molecules. This guide has provided a comprehensive overview of the key transformations of this compound, complete with detailed experimental protocols and an emphasis on the underlying principles of reactivity. It is our hope that this document will serve as a valuable resource for scientists and researchers in their endeavors to harness the full synthetic potential of this versatile scaffold in the pursuit of novel pharmaceuticals and advanced materials.

References

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.

- BenchChem. (2025). selective reduction of nitro group without affecting other functional groups. BenchChem.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.

- Dhongade-Desai, S. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine. BenchChem.

- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry.

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.

- Rauf, A., & Shah, A. (2017).

- Yao, J.-Y., Blake, P., & Yang, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

- Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic

- Sonogashira coupling. (n.d.). Wikipedia.

- Kelly, M. J. B., Fallot, L. B., Gustafson, J. L., & Bergdahl, B. M. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

- Exploring the Synthetic Potential of 2-Amino-3-bromo-5-nitropyridine. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. BenchChem.

- Šačkus, A. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.

- The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. BenchChem.

- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.

- Tal-Shahar, Y., et al. (2025).

- Selective reduction of aldehydes in the presence of a nitro group with TUDO. (n.d.).

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.

- 5-Bromo-2-methoxypyridine-3-carboxaldehyde. (n.d.). MySkinRecipes.

- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A. BenchChem.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Yao, J.-Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)

- Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... (n.d.).

- Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube.

- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde. BenchChem.

- BenchChem. (2025). Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde". BenchChem.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. jsynthchem.com [jsynthchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling the Molecular Architecture of a Versatile Pyridine Derivative

An In-Depth Technical Guide to the Structural and Conformational Analysis of 5-Bromo-3-nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The precise three-dimensional arrangement of its constituent atoms and the molecule's conformational flexibility are critical determinants of its reactivity, intermolecular interactions, and, ultimately, its utility in the development of novel therapeutic agents and functional materials. The presence of a rotatable carbaldehyde group, a bulky bromine atom, and an electron-withdrawing nitro group on the pyridine scaffold suggests a rich and complex conformational landscape. This guide provides a comprehensive, multi-faceted approach to the structural and conformational analysis of this compound, integrating solid-state analysis, solution-state characterization, and computational modeling to construct a holistic understanding of its molecular architecture.

Part 1: Definitive Solid-State Structure via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[1][2] This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation as it exists within a crystal lattice.

Causality in Experimental Design: The Imperative of a High-Quality Crystal

The success of an SCXRD experiment is entirely contingent on the quality of the single crystal.[3][4] A well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) is required to produce a clear diffraction pattern when irradiated with X-rays.[5][6] The choice of crystallization technique is therefore paramount and is guided by the solubility profile of the compound.

Experimental Protocol: Crystal Growth of this compound

-

Purity Assessment: Begin with highly pure starting material (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Screening: Systematically screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound has moderate solubility.

-

Slow Evaporation Technique:

-

Prepare a nearly saturated solution of the compound in the chosen solvent.

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]

-

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed, transparent crystal and mount it on a goniometer head.

-

Place the mounted crystal on the diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[8]

-

The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved to generate an initial electron density map.

-

A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data.

-

Anticipated Crystallographic Data

The following table presents expected bond lengths and angles for this compound based on typical values for substituted pyridine derivatives.

| Parameter | Expected Value |

| C-Br Bond Length | ~1.85-1.90 Å |

| C-N (pyridine) Bond Lengths | ~1.33-1.39 Å |

| C-C (pyridine) Bond Lengths | ~1.38-1.40 Å |

| C-C (aldehyde) Bond Length | ~1.48-1.52 Å |

| C=O Bond Length | ~1.20-1.23 Å |

| N-O (nitro) Bond Lengths | ~1.21-1.25 Å |

| C-N-C (pyridine) Bond Angle | ~117-120° |

| C-C-Br Bond Angle | ~118-122° |

| O=C-H Bond Angle | ~120-124° |

Workflow for Single Crystal X-ray Diffraction

Caption: Workflow for SCXRD analysis.

Part 2: Unraveling the Solution-State Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure and conformation of molecules in solution.[10][11] It provides information on the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) and their connectivity.

Synergistic Application of 1D and 2D NMR Techniques

A comprehensive NMR analysis involves a suite of experiments. 1D ¹H and ¹³C NMR provide an initial overview of the number and types of protons and carbons. 2D NMR techniques are then employed to assemble the molecular structure piece by piece.[12][13][14]

Experimental Protocol: NMR Structural Elucidation

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

-

Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, to distinguish between CH, CH₂, and CH₃ groups.[10]

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[13][14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (<5 Å), providing key information about the molecule's conformation.[14]

-

Conformational Insights from NOESY

The key to determining the preferred conformation of the carbaldehyde group lies in the NOESY spectrum. A NOE correlation between the aldehyde proton and the proton on the adjacent pyridine carbon (H-6) would indicate a preference for a specific planar conformation.

Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CH | 9.8 - 10.2 | 188 - 192 |

| Pyridine H-4 | 8.8 - 9.1 | 135 - 138 |

| Pyridine H-6 | 8.6 - 8.9 | 150 - 153 |

| Pyridine C-2 | - | 152 - 155 |

| Pyridine C-3 | - | 145 - 148 |

| Pyridine C-5 | - | 118 - 122 |

Workflow for NMR Structural and Conformational Analysis

Caption: Workflow for NMR analysis.

Part 3: In Silico Exploration via Computational Modeling

Computational chemistry provides a powerful means to explore the conformational space of a molecule, calculate the relative energies of different conformers, and rationalize the experimental findings.[15][16]

A Two-Tiered Approach: From Rapid Screening to High Accuracy

A robust computational strategy involves an initial, broad search of the conformational landscape using computationally inexpensive methods, followed by high-accuracy calculations on the most promising low-energy structures.

Computational Protocol: Conformational Search and Energy Calculation

-

Initial Structure Generation: Build the 3D structure of this compound in a molecular modeling software package.

-

Molecular Mechanics (MM) Conformational Search:

-

Geometry Optimization with Density Functional Theory (DFT):

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

Key Conformational Question: Aldehyde Orientation

The primary conformational degree of freedom is the torsion angle around the C2-C(aldehyde) bond. The two most likely planar conformers would be the syn and anti rotamers, where the aldehyde C=O bond is oriented towards or away from the nitro group, respectively. DFT calculations will provide the relative energies of these conformers.

Workflow for Computational Conformational Analysis

Caption: Workflow for computational analysis.

Conclusion: An Integrated View of Molecular Structure

The comprehensive analysis of this compound requires the integration of solid-state, solution-state, and computational data. SCXRD provides an exact snapshot of the molecule's conformation in the crystalline state, influenced by packing forces. NMR, particularly through NOESY data, reveals the time-averaged preferred conformation in a specific solvent environment. Computational modeling bridges these experimental techniques, providing a detailed map of the potential energy surface and the relative stabilities of all possible conformers. By combining these powerful methods, researchers can gain a deep and actionable understanding of the structural and conformational properties of this versatile molecule, paving the way for its rational application in drug design and materials science.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. pulstec.net [pulstec.net]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. fiveable.me [fiveable.me]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. How To [chem.rochester.edu]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jchps.com [jchps.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. books.rsc.org [books.rsc.org]

- 17. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 18. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 19. ias.ac.in [ias.ac.in]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 5-Bromo-3-nitropyridine-2-carbaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] The specific functionalization of this heterocycle offers a powerful strategy for modulating biological activity. This guide focuses on the untapped potential of derivatives originating from 5-Bromo-3-nitropyridine-2-carbaldehyde. This core structure is uniquely equipped with features poised for therapeutic exploitation: a bromine atom to enhance lipophilicity and potential halogen bonding, a nitro group known for its potent electron-withdrawing properties and role in bioreductive activation, and a highly versatile carbaldehyde group that serves as a prime handle for synthetic elaboration.[3][4] Through the synthesis of key derivatives, primarily Schiff bases and thiosemicarbazones, this scaffold presents significant opportunities in the development of novel anticancer and antimicrobial agents. This document provides a technical overview of the synthetic rationale, potential mechanisms of action, and detailed experimental protocols for evaluating these promising compounds.

The Strategic Importance of the this compound Scaffold

The therapeutic potential of a molecule is fundamentally linked to its structure. The this compound scaffold is a compelling starting point for drug discovery due to the synergistic interplay of its constituent functional groups.

-

The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine nucleus is a "privileged" structure in drug design, known to improve water solubility and engage in specific hydrogen bonding interactions, enhancing target binding and pharmacokinetic profiles.[5] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]

-

The 5-Bromo Substituent: The introduction of a bromine atom at the 5-position significantly impacts the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, bromine can participate in halogen bonding, a specific and directional noncovalent interaction that can contribute to higher ligand-receptor binding affinity.

-

The 3-Nitro Group: The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the pyridine ring. In medicinal chemistry, nitroaromatic compounds are recognized for a wide range of bioactivities.[4] Critically, they can function as bioreductive prodrugs. In the hypoxic environments characteristic of solid tumors or certain microbial infections, the nitro group can be reduced by nitroreductase enzymes to generate cytotoxic reactive nitrogen species, leading to localized therapeutic effects.[4][6]

-

The 2-Carbaldehyde Handle: The aldehyde at the 2-position is the key to unlocking the scaffold's potential. It provides a reactive site for straightforward condensation reactions with primary amines, enabling the synthesis of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones, which are themselves well-established pharmacophores.[7]

Synthetic Pathways and Methodologies for Derivatization

The primary route for exploring the biological potential of this compound involves its derivatization into more complex structures. The general workflow involves a one-step condensation reaction to yield the target compounds, which are then purified and characterized before biological evaluation.

Caption: General workflow for synthesizing and evaluating derivatives.

Experimental Protocol 1: Synthesis of a this compound Thiosemicarbazone Derivative

This protocol describes a standard procedure for synthesizing thiosemicarbazone derivatives, which are potent chelating agents and inhibitors of ribonucleotide reductase.[8]

Rationale: This one-pot condensation reaction is a reliable and efficient method for forming the stable C=N bond of the thiosemicarbazone. Ethanol is a common solvent that facilitates the dissolution of reactants, and the catalytic amount of sulfuric acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of thiosemicarbazide.

Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Add 2-3 drops of concentrated sulfuric acid as a catalyst and stir for 5 minutes.

-

Addition of Thiosemicarbazide: To the stirred solution, add thiosemicarbazide (1.1 mmol) dissolved in 15 mL of warm ethanol.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol (2 x 10 mL) and then with distilled water to remove any unreacted starting materials and catalyst.

-

Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C. Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Protocol 2: Synthesis of a this compound Schiff Base Derivative

This protocol details the synthesis of Schiff bases (imines), a class of compounds with a broad range of documented biological activities, including antimicrobial and anticancer effects.[9]

Rationale: Similar to Protocol 1, this is an acid-catalyzed condensation. The choice of the primary amine (R-NH₂) is critical as the 'R' group will significantly influence the steric and electronic properties of the final molecule, directly impacting its biological activity and providing a key point for structure-activity relationship (SAR) studies.

Methodology:

-

Reactant Preparation: Dissolve this compound (1.0 mmol) in 25 mL of methanol in a 100 mL round-bottom flask.

-

Addition of Amine: Add a substituted primary amine (e.g., 4-chloroaniline) (1.0 mmol) to the solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours. Monitor the formation of the product by TLC.

-

Isolation and Purification: Cool the mixture in an ice bath to induce precipitation. Collect the resulting solid by filtration, wash with cold methanol, and recrystallize from a suitable solvent like ethanol or a mixture of ethanol/DMF to obtain the pure Schiff base.

-

Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity via melting point determination, FT-IR (noting the appearance of the C=N stretching band), NMR, and elemental analysis.

Potential Anticancer Activity

Pyridine-containing molecules are scaffolds for numerous approved anticancer drugs (e.g., Sorafenib, Crizotinib).[10] Derivatives of this compound are poised to exhibit cytotoxic effects through several potential mechanisms.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many pyridine derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2, PIM-1, or EGFR.[10][11][12] The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket of these enzymes.

-

Ribonucleotide Reductase (RNR) Inhibition: Thiosemicarbazone derivatives are particularly well-known for their ability to inhibit RNR, an enzyme essential for DNA synthesis and repair.[8] This inhibition leads to the depletion of the dNTP pool, cell cycle arrest, and apoptosis.

-

Induction of Oxidative Stress: The 3-nitro group can be selectively reduced in hypoxic tumor cells to form radical anions.[6] These species can react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

-

DNA Intercalation/Binding: The planar aromatic structure of these derivatives may allow them to intercalate between DNA base pairs or bind within the DNA grooves, disrupting DNA replication and transcription processes and leading to cytotoxicity.[13]

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Table 1: Representative Anticancer Activity of Pyridine Derivatives (Data is illustrative, based on activities reported for various pyridine derivatives in the literature to show potential efficacy)

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Urea Derivative (8e) | MCF-7 (Breast) | 0.22 | [10] |

| 3-Cyanopyridine Derivative (8f) | MCF-7 (Breast) | 1.69 | [12] |

| Pyridine-Triazole Hybrid (TP6) | B16F10 (Melanoma) | 41.12 - 61.11 | [14] |

| 5-Alkylamino-pyridine-2-carboxaldehyde Thiosemicarbazone (17) | L1210 Leukemia | 1.0 | [8] |

| 4,6-Diaryl-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon) | 3.0 | [11] |

Experimental Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the drug concentration that inhibits 50% of cell growth (IC₅₀).

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis software.

Potential Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyridine derivatives have consistently shown promise as antibacterial and antifungal agents.[2][15]

Potential Mechanisms of Action:

-

Enzyme Inhibition: The compounds may inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

-

Membrane Disruption: The lipophilic nature imparted by the bromine atom and other substituents could enable the derivatives to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

-

Metal Chelation: Thiosemicarbazone and Schiff base derivatives are excellent metal chelators. They can sequester essential metal ions (e.g., Fe²⁺, Zn²⁺) required for microbial enzyme function, thereby inhibiting growth.

-

ROS Generation: Similar to the anticancer mechanism, the nitro group can be reduced by microbial nitroreductases to produce toxic reactive oxygen species.

Table 2: Representative Antimicrobial Activity of Pyridine and Derivative Classes (Data is illustrative, based on activities reported for related compounds to indicate potential efficacy)

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Derivative (12a) | E. coli | 19.5 | [15] |

| Pyridine Derivative (12a) | B. mycoides | < 4.8 | [15] |

| Thiosemicarbazide (3a) | S. aureus | 1.95 | [16] |

| Thiosemicarbazide (3a) | MRSA | 3.9 | [16] |

| Schiff Base (L1) | S. aureus | Active (Comparable to reference) | [17] |

Experimental Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a cornerstone of antimicrobial susceptibility testing.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Confirmation (Optional): To confirm the MIC and determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar after incubation.

Future Directions and Conclusion

The this compound scaffold is a promising, yet underexplored, platform for the development of novel therapeutics. The synthetic accessibility of its aldehyde group allows for the creation of extensive libraries of Schiff base and thiosemicarbazone derivatives, among others.

Future work should focus on:

-

Library Synthesis: Synthesizing a diverse library of derivatives by varying the amine component to establish robust Structure-Activity Relationships (SAR).

-

Broad-Spectrum Screening: Evaluating these libraries against a wide panel of cancer cell lines and clinically relevant microbial pathogens.

-

Mechanism of Action Studies: For the most potent hits, conducting detailed biochemical and cellular assays to elucidate the precise molecular targets and mechanisms of action.

-

In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

ADME/Tox Profiling: Performing early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to identify candidates with drug-like properties.

References

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. jocpr.com [jocpr.com]

The Synthetic Cornerstone: A Technical Guide to 5-Bromo-3-nitropyridine-2-carbaldehyde for Advanced Research

For Immediate Release

Shanghai, China – January 6, 2026 – In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount to innovation. Among the myriad of building blocks available to researchers, 5-Bromo-3-nitropyridine-2-carbaldehyde has emerged as a highly versatile and reactive intermediate. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of its synthesis, key reactions, and applications, underpinned by field-proven insights and established protocols.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₆H₃BrN₂O₃, is a crystalline solid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and an aldehyde group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the development of novel pharmaceuticals and functional materials.[3][4] The electron-withdrawing nature of the nitro group and the pyridine nitrogen enhances the electrophilicity of the aldehyde and activates the bromine atom for nucleophilic substitution and cross-coupling reactions.

Synthesis of this compound: A Two-Step Approach

The most common and efficient route to this compound involves a two-step synthesis starting from the readily available 2,5-dibromo-3-nitropyridine. The first step is a cyanation reaction to form the key intermediate, 5-Bromo-3-nitropyridine-2-carbonitrile, followed by a controlled reduction to the desired aldehyde.

Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile

The conversion of 2,5-dibromo-3-nitropyridine to 5-Bromo-3-nitropyridine-2-carbonitrile is typically achieved through a nucleophilic aromatic substitution reaction using a cyanide source, most commonly copper(I) cyanide (CuCN).[5] The choice of a copper-mediated reaction is crucial here, as it facilitates the displacement of the bromine atom at the 2-position, which is activated by the adjacent nitro group and the ring nitrogen.

Experimental Protocol: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile [5]

-

To a stirred solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in a suitable solvent such as propionitrile or DMF, add copper(I) cyanide (1.1-1.5 eq).

-

Heat the reaction mixture to a temperature between 90°C and 150°C. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.

| Reactant | Molar Eq. | Solvent | Temperature | Reaction Time | Yield |

| 2,5-dibromo-3-nitropyridine | 1.0 | Propionitrile | 90°C | 17 h | 68% |

| 2,5-dibromo-3-nitropyridine | 1.0 | None (neat) | 150°C | 2 h | 59% |

Step 2: Reduction of 5-Bromo-3-nitropyridine-2-carbonitrile to this compound

The selective reduction of the nitrile group to an aldehyde in the presence of a nitro group requires a mild and controlled reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[6][7][8][9][10] The reaction is performed at low temperatures (typically -78°C) to prevent over-reduction to the corresponding primary amine.[11][12] The mechanism involves the formation of an imine-alane complex which is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[6][10]

Experimental Protocol: DIBAL-H Reduction of 5-Bromo-3-nitropyridine-2-carbonitrile [11][12]

-

Dissolve 5-Bromo-3-nitropyridine-2-carbonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent (e.g., hexanes or toluene) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1-3 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-